molecular formula C15H21NO B5831932 N-benzyl-2-cyclohexylacetamide CAS No. 192879-51-9

N-benzyl-2-cyclohexylacetamide

Cat. No.: B5831932
CAS No.: 192879-51-9
M. Wt: 231.33 g/mol
InChI Key: GJTUFBPQCIXLCW-UHFFFAOYSA-N
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Description

N-benzyl-2-cyclohexylacetamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 231.162314293 g/mol and the complexity rating of the compound is 227. The solubility of this chemical has been described as 30.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-2-cyclohexylacetamide has shown promise in antimicrobial applications. A study by Wang, Gu, and Shi-fa Wang (2019) found that derivatives of this compound, such as N-benzyl-N-furfurylacetamide and N-cyclohexyl-N-furfurylacetamide, demonstrated significant activity against bacteria, particularly white-rot-fungi. This suggests potential use as an anti-fungal agent in protecting cultural heritage materials (Wang, Gu, & Shi-fa Wang, 2019).

Synthesis of Nitrogenous Heterocycles

Ewies and Abdelsalaam (2020) explored the use of 2-Cyano-N-arylacetamide reagents in synthesizing various nitrogenous heterocycles. Molecular docking studies indicated that these compounds could act as effective antimicrobial agents against specific strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Leukemia Cell Differentiation

N-Substituted amides, including N-cyclohexylacetamide, have been shown to induce leukemic cell differentiation in vitro. Li et al. (1981) discovered that these compounds effectively induced differentiation in murine erythroleukemia cells, suggesting potential applications in leukemia treatment (Li et al., 1981).

Pharmaceutical Synthesis

In the realm of pharmaceuticals, Wen-jing (2012) studied the synthesis of Esaprazole from N-cyclohexyl-2-chloroacetamide. This research provides insights into the synthesis and properties of Esaprazole, a drug potentially beneficial for certain medical conditions (Wen-jing, 2012).

Properties

IUPAC Name

N-benzyl-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUFBPQCIXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358206
Record name N-benzyl-2-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

192879-51-9
Record name N-benzyl-2-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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